molecular formula C18H12Cl2N2O3S B302678 4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302678
M. Wt: 407.3 g/mol
InChI Key: CMAPOUMDERJPKR-KURFGLPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBCO-PEG4-azide or DBCO-PEG4-N3 and belongs to the class of thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of 4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of the azide group with alkyne-functionalized probes via the CuAAC reaction. This reaction forms a stable triazole linkage, which is resistant to degradation by cellular enzymes. The bioconjugate formed by this reaction can be detected and visualized using fluorescent or radioactive probes, allowing for the identification and quantification of biomolecules in complex biological samples.
Biochemical and Physiological Effects:
4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has no known biochemical or physiological effects on living organisms. This compound is used solely as a bioconjugation reagent in scientific research and is not intended for therapeutic or diagnostic purposes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid as a bioconjugation reagent include its high specificity and efficiency in the CuAAC reaction, its stability in biological samples, and its compatibility with a wide range of biomolecules. However, the limitations of this compound include its high cost, the requirement for copper catalysts in the CuAAC reaction, and the potential for non-specific labeling of biomolecules.

Future Directions

The future directions for research on 4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include the development of new bioconjugation strategies and probes for its use in imaging and detection of biomolecules. The use of DBCO-PEG4-N3 in combination with other bioconjugation reagents, such as maleimides and hydrazides, may provide new opportunities for labeling and imaging of specific biomolecules in living cells and organisms. Additionally, the optimization of the CuAAC reaction for in vivo applications may lead to the development of new diagnostic and therapeutic tools for the treatment of diseases.

Synthesis Methods

The synthesis of 4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 2,4-dichlorobenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine followed by the addition of 4-aminobenzoic acid. The final product is obtained by purification using column chromatography. The purity and identity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been widely used as a bioconjugation reagent in scientific research. This compound can be conjugated with a variety of biomolecules, such as proteins, peptides, and nucleic acids, to facilitate their detection and purification. The azide group in DBCO-PEG4-N3 can react with alkyne-functionalized probes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. This reaction is highly specific and efficient, making it a valuable tool for bioorthogonal labeling and imaging of biomolecules in living cells and organisms.

properties

Product Name

4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C18H12Cl2N2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

4-[[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H12Cl2N2O3S/c1-22-16(23)15(8-11-2-5-12(19)9-14(11)20)26-18(22)21-13-6-3-10(4-7-13)17(24)25/h2-9H,1H3,(H,24,25)/b15-8-,21-18?

InChI Key

CMAPOUMDERJPKR-KURFGLPPSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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